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molecular formula C17H23NO4 B1442382 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate CAS No. 664364-60-7

1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate

Cat. No. B1442382
M. Wt: 305.4 g/mol
InChI Key: JFARWSFILDKQQJ-UHFFFAOYSA-N
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Patent
US08710049B2

Procedure details

To a solution of 1-benzyl 3-ethyl piperidine-1,3-dicarboxylate (2.107 g, 7.23 mmol) in dry THF (22 mL) and DMPU (1.4 mL, 1160 mmol) at −78° C. was added dropwise lithium bis(trimethylsilyl)amide (1.271 g, 7.59 mmol, 7.60 mL of 1M solution in THF). After addition, the reaction mixture was stirred at −60° C. for 1 h. Then iodomethane (0.520 mL, 8.32 mmol) in DMPU (0.344 mL, 2.86 mmol) was added dropwise. After addition, the reaction was stirred at −60° C. for 1.5 h, then slowly warmed up to −20° C. over approximately 1 hr. The reaction was quenched by the addition of saturated aqueous NH4Cl. The reaction solution was extracted with EtOAc (2×). The combined organics were washed with saturated aqueous NH4Cl and saturated aqueous NaCl. The organic layer was dried over Na2SO4, filtered and concentrated. The residue was purified using silica gel chromatography (ISCO system) eluting with a gradient of 0-30% EtOAc/Hex. The desired fractions were concentrated to give the product, benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate (1.66 gm, 5.44 mmol, 75.2% yield) as a light brown oil. Anal. Calcd. for C17H23NO4 m/z 305.3, found: 306.2 (M+H)+; 1H NMR (400 MHz, CDCl3) δ ppm 7.44-7.27 (m, 5H), 5.20-5.09 (m, 2H), 4.24-4.04 (m, 2H), 3.99 (d, J=13.19 Hz, 1H), 3.59 (br. s., 1H), 3.27 (d, J=7.15 Hz, 1H), 3.13 (d, J=12.64 Hz, 1H), 2.16-1.95 (m, 1H), 1.74-1.52 (m, 2H), 1.51-1.39 (m, 1H), 1.25-1.07 (m, 6H).
Quantity
2.107 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.344 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:12]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[O:13])[CH2:6][CH2:5][CH2:4][CH:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:2]1.[CH3:22]N1C(=O)N(C)CCC1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].IC>C1COCC1>[CH3:22][C:3]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:4][CH2:5][CH2:6][N:1]([C:12]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[O:13])[CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
2.107 g
Type
reactant
Smiles
N1(CC(CCC1)C(=O)OCC)C(=O)OCC1=CC=CC=C1
Name
Quantity
1.4 mL
Type
reactant
Smiles
CN1CCCN(C1=O)C
Name
Quantity
7.6 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
22 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.52 mL
Type
reactant
Smiles
IC
Name
Quantity
0.344 mL
Type
reactant
Smiles
CN1CCCN(C1=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at −60° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the reaction was stirred at −60° C. for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed up to −20° C. over approximately 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organics were washed with saturated aqueous NH4Cl and saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified
WASH
Type
WASH
Details
eluting with a gradient of 0-30% EtOAc/Hex
CONCENTRATION
Type
CONCENTRATION
Details
The desired fractions were concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(CN(CCC1)C(=O)OCC1=CC=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.44 mmol
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 75.2%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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